Butanoyl bromide, 3-methyl- Butanoyl bromide, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 35447-68-8
VCID: VC18408528
InChI: InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol

Butanoyl bromide, 3-methyl-

CAS No.: 35447-68-8

Cat. No.: VC18408528

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

Butanoyl bromide, 3-methyl- - 35447-68-8

Specification

CAS No. 35447-68-8
Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
IUPAC Name 3-methylbutanoyl bromide
Standard InChI InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Standard InChI Key LBXKQIWKQYEXRO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoyl backbone with a methyl group at the third carbon and a bromine atom at the α-position. Its molecular formula, C₅H₉BrO, corresponds to a molecular weight of 181.03 g/mol (exact mass: 180.984 g/mol) . The branched configuration introduces steric effects that influence reactivity, particularly in nucleophilic substitutions.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.802 g/cm³
Boiling Point190.2°C (760 mmHg)
Melting Point<0°C
Flash Point61.5°C
Vapor Pressure0.548 mmHg at 25°C
Refractive Index1.512

The low melting point and moderate boiling point reflect its volatility, necessitating storage under inert conditions. The high density and refractive index are consistent with halogenated organics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves bromination of 3-methylbutanoic acid followed by acyl bromide formation:

  • Bromination:
    3-Methylbutanoic acid+Br2PCl32-Bromo-3-methylbutanoic acid\text{3-Methylbutanoic acid} + \text{Br}_2 \xrightarrow{\text{PCl}_3} \text{2-Bromo-3-methylbutanoic acid}
    This step achieves α-bromination via radical or electrophilic mechanisms, with phosphorus trichloride as a catalyst.

  • Acyl Bromide Formation:
    2-Bromo-3-methylbutanoic acid+PBr33-Methylbutanoyl bromide+H3PO3\text{2-Bromo-3-methylbutanoic acid} + \text{PBr}_3 \rightarrow \text{3-Methylbutanoyl bromide} + \text{H}_3\text{PO}_3
    Phosphorus tribromide efficiently converts the carboxylic acid to the acyl bromide.

Industrial Methods

Scaled production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key optimizations include:

  • Temperature control (40–60°C) to minimize side reactions.

  • Distillation under reduced pressure (70°C at 10 mmHg) for purification .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes substitution with amines, alcohols, and thiols:

NucleophileProductConditions
NH₃2-Bromo-3-methylbutanamideEt₂O, 0°C
EtOHEthyl 2-bromo-3-methylbutanoatePyridine, reflux
PhSHThioester derivativeDMF, RT

These reactions proceed via a tetrahedral intermediate, with bromide acting as a leaving group.

Transition-Metal-Catalyzed Couplings

The α-bromine enables cross-couplings, expanding synthetic utility:

Reaction TypeReagents/CatalystProduct Application
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidBiaryl ketones (drug scaffolds)
KumadaNiCl₂(dtbpy), PhMe₂SiZnISilane-functionalized derivatives

For example, coupling with phenylboronic acid yields biaryl ketones in 78% yield (THF, 80°C).

Elimination and Rearrangement

Under basic conditions, β-hydrogen elimination forms α,β-unsaturated acyl bromides:
3-Methylbutanoyl bromideDBU3-Methyl-2-butenoyl bromide\text{3-Methylbutanoyl bromide} \xrightarrow{\text{DBU}} \text{3-Methyl-2-butenoyl bromide}
This product serves as a dienophile in Diels-Alder reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to non-cyclic dipeptides and β-lactam antibiotics. For instance, reaction with L-valine methyl ester forms a dipeptide bond (89% yield, CH₂Cl₂).

Materials Chemistry

Its bromide group facilitates surface functionalization of nanoparticles. Gold nanoparticles modified with 3-methylbutanoyl bromide exhibit enhanced stability in organic solvents.

Comparative Analysis with Analogues

3-Methylbutanoyl Chloride

Replacing bromine with chlorine reduces molecular weight (139.58 g/mol) and reactivity. The chloride exhibits slower substitution kinetics due to poorer leaving-group ability.

2-Bromopropanoyl Bromide

The shorter chain increases volatility (bp 143°C) but limits steric effects, enabling faster reactions with bulky nucleophiles.

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